molecular formula C17H17ClN2O2 B8371713 Methyl 5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinate

Methyl 5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinate

Cat. No.: B8371713
M. Wt: 316.8 g/mol
InChI Key: PRMUNGBSOQVRSW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

methyl 5-chloro-2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C17H17ClN2O2/c1-22-17(21)14-10-13(18)11-19-16(14)20-9-5-8-15(20)12-6-3-2-4-7-12/h2-4,6-7,10-11,15H,5,8-9H2,1H3

InChI Key

PRMUNGBSOQVRSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)N2CCCC2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Methyl 2,5-dichloronicotinate (120 mg, 0.58 mmol,) in isopropanol (10 ml), 2-phenylpyrrolidine (86 mg, 0.58 mmol, available from Matrix Scientific #018619) and N,N-Diisopropylethylamine (90 mg, 0.70 mmol) were added. The mixture was heated under reflux overnight. After cooling to room temperature, the mixture was evaporated and the residue was dissolved in ethyl acetate (10 ml), washed with water (10 ml) and brine (10 ml), dried over Na2SO4 and evaporated in vacuo. The crude residue was purified by flash chromatography on silica gel eluting with a mixture petroleum ether/ethyl acetate 20:1 to afford the title compound (D72) (167 mg) as colorless oil.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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